![molecular formula C22H21N3O2S B2944348 N-benzyl-N-(pyridin-2-yl)-6-((tetrahydrothiophen-3-yl)oxy)nicotinamide CAS No. 2034494-50-1](/img/structure/B2944348.png)
N-benzyl-N-(pyridin-2-yl)-6-((tetrahydrothiophen-3-yl)oxy)nicotinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-benzyl-N-(pyridin-2-yl)-6-((tetrahydrothiophen-3-yl)oxy)nicotinamide, commonly known as BHPTN, is a novel compound that has gained attention in the scientific community due to its potential applications in drug development. BHPTN is a small molecule that belongs to the class of nicotinamide derivatives and has been synthesized using various methods.
Wissenschaftliche Forschungsanwendungen
Antimicrobial Activity
Pyridine carboxamide derivatives have been studied for their antimicrobial properties. These compounds can be synthesized and tested against different bacterial strains to determine their effectiveness as antibacterial agents .
Anti-inflammatory Agents
Research has been conducted on pyrimidine derivatives, which are structurally similar to pyridine carboxamides, for their anti-inflammatory activities. These studies include synthesis methods and structure-activity relationship (SAR) analysis to develop new compounds with enhanced anti-inflammatory properties and minimal toxicity .
Anticancer Agents
Analogues of pyrimidines, which are closely related to pyridine carboxamides, have been recognized as anticancer agents. For example, 5-fluorouracil is a well-known anticancer drug based on a pyrimidine derivative .
Urease Inhibitors
Pyridine carboxamide derivatives have also been explored for their urease inhibitory action. This research involves synthesizing novel structures and testing their potency as urease inhibitors, which can have implications in treating diseases related to urease enzyme activity .
Eigenschaften
IUPAC Name |
N-benzyl-N-pyridin-2-yl-6-(thiolan-3-yloxy)pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3O2S/c26-22(18-9-10-21(24-14-18)27-19-11-13-28-16-19)25(20-8-4-5-12-23-20)15-17-6-2-1-3-7-17/h1-10,12,14,19H,11,13,15-16H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FNLWKYVMVSQWTD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCC1OC2=NC=C(C=C2)C(=O)N(CC3=CC=CC=C3)C4=CC=CC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-benzyl-N-(pyridin-2-yl)-6-((tetrahydrothiophen-3-yl)oxy)nicotinamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.